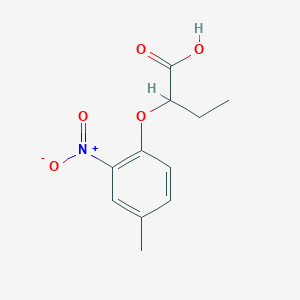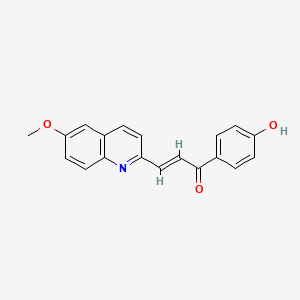![molecular formula C12H17N3O3S B2825229 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide CAS No. 2034590-46-8](/img/structure/B2825229.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide is a complex organic compound known for its distinct chemical properties and diverse applications in scientific research. This compound features a propionamide group linked to a benzo[c][1,2,5]thiadiazole structure, making it a notable subject in various chemical, biological, and industrial studies.
作用機序
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds can act as electron acceptors . In a similar vein, this compound might interact with its targets by accepting electrons, leading to changes in the target’s function or structure.
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications , suggesting that this compound might also influence pathways related to light absorption and energy transfer.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide typically involves multi-step organic reactions. Key steps include:
Formation of the Benzo[c][1,2,5]thiadiazole Core: : Utilizing common aromatic compounds and introducing functional groups via electrophilic substitution reactions.
Alkylation: : Introduction of the ethyl group using reagents like ethyl halides under basic conditions.
Amidation: : The final step involves forming the propionamide group, often using amine derivatives and acyl chlorides.
Industrial Production Methods: : Large-scale production may utilize similar steps with optimizations for yield and efficiency, such as using continuous flow reactors and automated synthesis platforms to manage reaction conditions precisely.
化学反応の分析
Types of Reactions: : This compound undergoes several types of reactions, including:
Oxidation: : Often yielding sulfoxides or sulfones when treated with strong oxidizing agents.
Reduction: : Potentially producing thiols or thioethers under reductive conditions.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring.
Common Reagents and Conditions: : These reactions employ a variety of reagents, such as:
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Major Products Formed: : The major products depend on the specific reaction but generally involve modified versions of the benzo[c][1,2,5]thiadiazole core with new functional groups or altered oxidation states.
科学的研究の応用
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide is widely utilized in various research domains:
Chemistry: : As a reagent for synthesizing novel heterocyclic compounds.
Biology: : Investigated for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.
Industry: : Utilized in the development of advanced materials, including polymers and dyes, owing to its stable and reactive nature.
類似化合物との比較
When compared with other compounds featuring benzo[c][1,2,5]thiadiazole cores, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide stands out due to its unique structural modifications and resultant properties. Similar compounds include:
Benzo[c][1,2,5]thiadiazole: : The parent structure.
2,1,3-Benzothiadiazole: : Another isomer with distinct properties.
Benzo[d][1,2,3]thiadiazole: : Featuring different positional isomerism.
These differences emphasize the unique reactivity and applications of this compound, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-12(16)13-8-9-15-11-7-5-4-6-10(11)14(2)19(15,17)18/h4-7H,3,8-9H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNDXIXFHRVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Fluoro-2-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2825150.png)


![1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2825154.png)
![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2825156.png)
![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2825160.png)
![1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid](/img/structure/B2825161.png)

![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)

